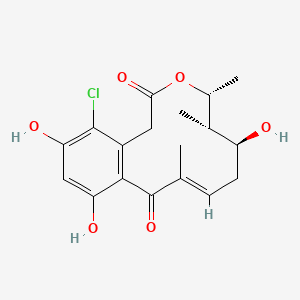
Smad2/3-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Smad2/3-IN-1 is a small molecule inhibitor that targets the Smad2 and Smad3 proteins, which are critical components of the transforming growth factor-beta (TGF-β) signaling pathway. This pathway plays a significant role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound is particularly valuable in research focused on understanding and manipulating TGF-β signaling for therapeutic purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Smad2/3-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s inhibitory activity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Smad2/3-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, altering its activity.
Substitution: Substitution reactions are commonly used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against Smad2 and Smad3.
Applications De Recherche Scientifique
Smad2/3-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of small molecule inhibitors.
Biology: Researchers use this compound to investigate the role of TGF-β signaling in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: The compound is explored for its potential therapeutic applications in diseases where TGF-β signaling is dysregulated, such as cancer and fibrosis.
Industry: this compound is utilized in the development of new drugs targeting the TGF-β pathway, contributing to the pharmaceutical industry’s efforts to create novel treatments.
Mécanisme D'action
Smad2/3-IN-1 exerts its effects by inhibiting the phosphorylation of Smad2 and Smad3 proteins, which are activated by TGF-β receptors. This inhibition prevents the formation of Smad2/3-Smad4 complexes, thereby blocking the transcription of target genes involved in TGF-β signaling. The compound specifically targets the kinase activity of TGF-β receptors, disrupting the downstream signaling cascade and modulating cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Smad2/3-IN-2: Another inhibitor targeting the same pathway but with different potency and selectivity.
SB431542: A well-known inhibitor of TGF-β receptor kinase activity, used extensively in research.
LY2109761: A dual inhibitor of TGF-β receptor types I and II, with broader effects on the signaling pathway.
Uniqueness
Smad2/3-IN-1 is unique due to its specific targeting of Smad2 and Smad3 proteins, providing a more focused approach to modulating TGF-β signaling. Its distinct chemical structure and inhibitory profile make it a valuable tool for dissecting the molecular mechanisms of TGF-β signaling and exploring therapeutic interventions.
Conclusion
This compound is a potent and selective inhibitor of the Smad2 and Smad3 proteins, playing a crucial role in TGF-β signaling. Its synthesis, chemical reactivity, and diverse applications in scientific research highlight its importance in advancing our understanding of cellular processes and developing new therapeutic strategies. By comparing it with similar compounds, we can appreciate its unique contributions to the field of TGF-β research.
Propriétés
Formule moléculaire |
C18H21ClO6 |
|---|---|
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
(5R,6S,7S,9E)-16-chloro-7,13,15-trihydroxy-5,6,10-trimethyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione |
InChI |
InChI=1S/C18H21ClO6/c1-8-4-5-12(20)9(2)10(3)25-15(23)6-11-16(18(8)24)13(21)7-14(22)17(11)19/h4,7,9-10,12,20-22H,5-6H2,1-3H3/b8-4+/t9-,10-,12+/m1/s1 |
Clé InChI |
ONEKFAPECJXSTI-RPRWACPASA-N |
SMILES isomérique |
C[C@@H]1[C@H](OC(=O)CC2=C(C(=CC(=C2Cl)O)O)C(=O)/C(=C/C[C@@H]1O)/C)C |
SMILES canonique |
CC1C(OC(=O)CC2=C(C(=CC(=C2Cl)O)O)C(=O)C(=CCC1O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















